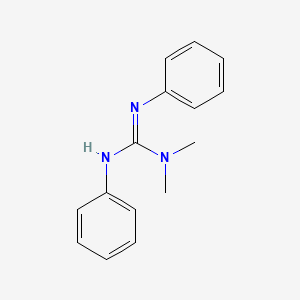

N,N-Dimethyl-N',N''-diphenylguanidine

CAS No.: 77731-57-8

Cat. No.: VC19331649

Molecular Formula: C15H17N3

Molecular Weight: 239.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 77731-57-8 |

|---|---|

| Molecular Formula | C15H17N3 |

| Molecular Weight | 239.32 g/mol |

| IUPAC Name | 1,1-dimethyl-2,3-diphenylguanidine |

| Standard InChI | InChI=1S/C15H17N3/c1-18(2)15(16-13-9-5-3-6-10-13)17-14-11-7-4-8-12-14/h3-12H,1-2H3,(H,16,17) |

| Standard InChI Key | NQPQORNWERCDKX-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C(=NC1=CC=CC=C1)NC2=CC=CC=C2 |

Introduction

Synthesis and Structural Characterization

Synthesis Methods

The synthesis of N,N-Dimethyl-N',N''-diphenylguanidine typically involves the reaction of aniline derivatives with carbon disulfide to form thioureas, followed by methylation and purification steps . A representative procedure includes:

Structural Features

X-ray crystallography reveals a cis,cis-conformation with phenyl groups oriented face-to-face, stabilized by π-π interactions . Key structural parameters include:

The molecule exhibits chirality due to propeller-like arrangements of substituents, confirmed via Bijvoet difference analysis .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 120–125°C | |

| Solubility | Soluble in toluene, CH₂Cl₂ | |

| pKa (aqueous) | 10.1–10.5 | |

| IR (νC=N) | 1580–1620 cm⁻¹ | |

| ¹³C NMR (CN₃ core) | δ 160–165 ppm |

The compound’s basicity stems from resonance stabilization of the guanidinium ion, enabling nucleophilic reactivity .

Applications in Polymer Chemistry

Vulcanization Acceleration

N,N-Dimethyl-N',N''-diphenylguanidine acts as a secondary accelerator in rubber vulcanization, synergizing with primary accelerators like sulfenamides . Mechanism:

-

Activation: Forms intermediates with sulfur donors (e.g., tetramethylthiuram disulfide).

-

Cross-Linking: Facilitates sulfur radical transfer to polymer chains .

Performance Metrics:

-

Reduces vulcanization time by 30–40% compared to thiazole accelerators .

-

Enhances tensile strength by 15–20% in styrene-butadiene rubber.

Water-Soluble Oligomers

The compound’s planar structure enables the synthesis of multilayered aromatic oligomers (e.g., 9–12 in ), which exhibit:

-

Aqueous solubility due to hydrophilic guanidinium groups.

-

Applications in drug delivery and supramolecular chemistry .

Recent Research Developments

-

Chiral Catalysis: Rh(I) and Ir(I) complexes of N,N-Dimethyl-N',N''-diphenylguanidine demonstrate enantioselectivity in hydrogenation reactions (e.g., 85% ee for α,β-unsaturated esters) .

-

Environmental Monitoring: LC-MS/MS methods detect guanidine derivatives in urine at 0.002–0.02 ng/mL, highlighting human exposure pathways .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume